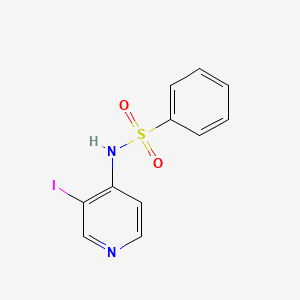

N-(3-Iodopyridin-4-yl)benzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-iodopyridin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O2S/c12-10-8-13-7-6-11(10)14-17(15,16)9-4-2-1-3-5-9/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIIWNARIDGXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=NC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583104 | |

| Record name | N-(3-Iodopyridin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99972-24-4 | |

| Record name | N-(3-Iodopyridin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Iodopyridin 4 Yl Benzenesulfonamide and Analogues

Established Synthetic Routes for Sulfonamide Derivatives

The formation of the sulfonamide bond is a cornerstone of organic synthesis, with numerous methods developed to achieve this linkage efficiently and with high yields. These strategies provide the foundation for the synthesis of complex molecules like N-(3-Iodopyridin-4-yl)benzenesulfonamide.

Amine Acylation and Sulfonylation Strategies

The most traditional and direct method for forming a sulfonamide is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. cbijournal.comresearchgate.netindexcopernicus.com This reaction, a form of acylation, is typically robust and high-yielding. cbijournal.com Variations of this method include solvent-free conditions and the use of catalysts like zinc oxide nanoparticles to promote the reaction. cbijournal.com

Recent advancements have focused on developing more environmentally friendly and efficient procedures. For instance, N-acylation of sulfonamides has been achieved under catalyst-free conditions using acetic anhydride (B1165640) in water or solvent-free environments, with reaction times as short as eight minutes and yields up to 92%. researchgate.net Another approach involves the use of catalytic acetic acid with ethyl acetate (B1210297) or butyl acetate as the acyl source, which can be applied to a broad range of amides. researchgate.net

The sulfonylation of amines can also be achieved through metal-free oxidative coupling. One such method employs phenyl trimethyl ammonium (B1175870) tribromide to mediate the reaction between a benzene (B151609) sulfinate and an amine, forming the desired sulfonamide in moderate to good yields. cbijournal.com

Palladium-Catalyzed Coupling Reactions in Sulfonamide Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of sulfonamides, offering mild reaction conditions and high functional group tolerance. nih.gov These methods often circumvent the need for pre-functionalized starting materials, such as sulfonyl chlorides. nih.gov

One notable palladium-catalyzed approach involves the coupling of aryl iodides with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to generate aryl ammonium sulfinates. These intermediates can then be converted to sulfonamides in a one-pot process by treatment with an amine and sodium hypochlorite. organic-chemistry.org This method is compatible with a wide array of functional groups and has been demonstrated on a synthetically useful scale. organic-chemistry.org

Another strategy is the palladium-catalyzed coupling of primary sulfonamides with aryl nonaflates. organic-chemistry.org This reaction utilizes a biaryl phosphine (B1218219) ligand, t-BuXPhos, and potassium phosphate (B84403) in tert-amyl alcohol to achieve the desired coupling. organic-chemistry.org The method is tolerant of various functional groups, including those that are typically sensitive, such as cyano, nitro, and ester groups. organic-chemistry.org

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of sulfinamides from aryl halides and N-sulfinylamines. nih.gov These sulfinamides can then be readily converted to sulfonamides. nih.gov This modular approach benefits from the use of commercially available catalyst components and mild reaction conditions. nih.gov

One-Pot Synthetic Sequences for N-Pyridylsulfonamides

A notable example involves the C4-selective sulfonylation of pyridines. chemrxiv.org This method utilizes triflic anhydride activation of the pyridine (B92270) ring, followed by a base-mediated addition of a sulfinic acid salt. chemrxiv.org The choice of base, such as N-methylpiperidine, can control the regioselectivity of the reaction. chemrxiv.org This approach allows for the modular construction of sulfonylated pyridines from three separate building blocks. chemistryviews.org

Another one-pot protocol for diaryl sulfonamides involves a sequential iron- and copper-catalyzed process. d-nb.info The reaction begins with a regioselective para-iodination of an activated arene using an iron triflimide catalyst and N-iodosuccinimide. This is followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. d-nb.info

Furthermore, a one-pot synthesis of N-sulfonylamidines from N-acylsulfonamides has been reported, which proceeds through a metal triflate-mediated nonhydrolytic N-deacylation. rsc.org The resulting sulfonamide can then be condensed with N,N-dimethylformamide dimethyl acetal (B89532) to afford the N-sulfonylamidine. rsc.org

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful consideration of precursor synthesis and halogenation strategies, followed by optimization of the final coupling reaction.

Precursor Synthesis and Halogenation Considerations

The synthesis of the key precursor, 3-iodo-4-aminopyridine, is a critical step. Direct C-H functionalization of pyridines, particularly at the 3-position, can be challenging due to the electron-deficient nature of the pyridine ring. nih.gov Traditional electrophilic aromatic substitution reactions often require harsh conditions and can lead to mixtures of regioisomers. nih.gov

A modern approach to achieve 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence. nih.govchemrxiv.org This strategy temporarily transforms the pyridine into a more reactive acyclic Zincke imine intermediate, which undergoes highly regioselective halogenation under mild conditions. nih.govchemrxiv.org

Alternatively, metalation-halogenation sequences using strong bases can be employed, but these often require directing groups to achieve reliable 3-substitution. nih.gov Another strategy involves the use of designed phosphine reagents that are installed at the 4-position of the pyridine, followed by displacement with a halide nucleophile. nih.gov

The other precursor, benzenesulfonyl chloride, is typically prepared via electrophilic aromatic substitution of benzene with chlorosulfonic acid or by the oxidative chlorination of organosulfur compounds. nih.gov

Optimization of Reaction Conditions and Yields

Once the precursors, 3-iodo-4-aminopyridine and benzenesulfonyl chloride, are obtained, the final step is the sulfonylation reaction. The reaction of 3-aminopyridine (B143674) with benzenesulfonyl chloride in the presence of an aqueous base like sodium carbonate has been reported to produce the corresponding N-pyridin-3-yl-benzenesulfonamide in high yield (93.3%). researchgate.netindexcopernicus.com

For the synthesis of this compound, similar conditions can be applied. The optimization of reaction parameters such as the base, solvent, temperature, and reaction time is crucial to maximize the yield and purity of the final product. For instance, in the synthesis of related sulfonamide derivatives, adjusting the stoichiometry of the reactants and the choice of catalyst and base has been shown to significantly impact the outcome of the reaction. mdpi.com In some cases, purification by preparative HPLC may be necessary to isolate the target compound with high purity. mdpi.com

Below is a table summarizing the yields of various sulfonamide synthesis reactions, highlighting the impact of different synthetic strategies.

| Reactants | Product | Catalyst/Reagent | Yield (%) | Reference |

| Primary/Secondary Amine + Acetic Anhydride | N-Acyl Derivative | None (Water/Solvent-free) | 92 | researchgate.net |

| 3-Aminopyridine + Benzene Sulfonyl Chloride | N-pyridin-3-yl-benzenesulfonamide | Aqueous Na2CO3 | 93.3 | researchgate.netindexcopernicus.com |

| Aryl Iodide + DABSO + Amine | Sulfonamide | Palladium | High | organic-chemistry.org |

| Aniline + N-Iodosuccinimide + p-Toluenesulfonamide | N-(4-Aminophenyl)-4'-methylbenzenesulfonamide | Iron Triflimide, Copper(I) | Not specified | d-nb.info |

| 3-(Indolin-6-yl)-4-bromo-1H-pyrrolo[2,3-b]pyridine + Pyrazole-4-sulfonamide | GSK2795039 | Buchwald-Hartwig Cross-Coupling | 53 | mdpi.com |

Derivatization Strategies for this compound Core

The this compound scaffold is a versatile platform for creating extensive chemical libraries. The derivatization strategies primarily focus on two main components of the molecule: the pyridine ring, functionalized with a reactive iodine atom, and the benzenesulfonamide (B165840) moiety, which can be altered by selecting appropriately substituted starting materials.

Modification of the Pyridine Ring

The iodine atom at the C-3 position of the pyridine ring is an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkynyl groups, thereby enabling fine-tuning of the molecule's steric and electronic properties.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the 3-position of the pyridine ring and various aryl or vinyl groups. The reaction typically involves treating this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand, and a base like sodium carbonate or cesium carbonate. nih.govresearchgate.net This methodology allows for the synthesis of N-(3-aryl-pyridin-4-yl)benzenesulfonamide derivatives. For instance, coupling with phenylboronic acid would yield N-(3-phenylpyridin-4-yl)benzenesulfonamide.

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. This reaction couples the this compound with a terminal alkyne. wikipedia.org The process is catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine. wikipedia.orgorganic-chemistry.org This approach leads to the formation of N-(3-alkynyl-pyridin-4-yl)benzenesulfonamides, significantly expanding the structural diversity of the compound library. For example, reacting the parent compound with phenylacetylene (B144264) would produce N-(3-(phenylethynyl)pyridin-4-yl)benzenesulfonamide. nih.gov

The general conditions for these cross-coupling reactions have been well-established for various aryl halides, including iodo-pyridines, and are adaptable to the this compound core. wikipedia.org

Substitution Patterns on the Benzenesulfonamide Moiety

A wide variety of commercially available or synthetically accessible benzenesulfonyl chlorides can be used. These can bear either electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) at the ortho, meta, or para positions of the benzene ring. nih.govnih.gov For example, reacting 4-amino-3-iodopyridine (B1302334) with 4-methoxybenzenesulfonyl chloride would yield N-(3-iodopyridin-4-yl)-4-methoxybenzenesulfonamide. Similarly, using 4-nitrobenzenesulfonyl chloride would result in N-(3-iodopyridin-4-yl)-4-nitrobenzenesulfonamide. rsc.org

The synthesis of a library of these compounds follows the same general procedure as the parent compound, with the primary variable being the choice of the substituted benzenesulfonyl chloride. earthlinepublishers.comnih.gov This modular approach is highly efficient for generating a diverse set of analogues for further investigation.

Structural Characterization and Intermolecular Interactions of N 3 Iodopyridin 4 Yl Benzenesulfonamide

Single-Crystal X-ray Diffraction Analysis

Crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group, are fundamental outputs of a single-crystal X-ray diffraction experiment. These parameters define the basic repeating unit of the crystal structure.

Table 1: Crystallographic Parameters for N-(3-Iodopyridin-4-yl)benzenesulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

| Radiation | Data not available |

As no experimental crystallographic data has been reported for this compound, this table remains unpopulated.

The molecular conformation of this compound, particularly the relative orientation of the iodopyridinyl and benzenesulfonyl moieties, would be described by specific torsion angles. Key torsion angles of interest would include those around the S-N bond and the bonds connecting the rings to the sulfonamide bridge. This information is crucial for understanding the molecule's flexibility and preferred spatial arrangement.

Table 2: Key Torsion Angles for this compound

| Torsion Angle | Value (°) |

|---|---|

| C(aryl)-S-N-C(pyridyl) | Data not available |

| O-S-N-C | Data not available |

Specific values for these torsion angles are not available due to the absence of a crystal structure.

Analysis of Noncovalent Interactions

Noncovalent interactions are critical in dictating the supramolecular assembly and crystal packing of molecules. For this compound, several types of such interactions would be anticipated.

The iodine atom on the pyridine (B92270) ring is a potential halogen bond donor. Halogen bonding is a highly directional noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In the crystal structure of this compound, the iodine atom could form halogen bonds with Lewis basic sites such as the pyridine nitrogen or the sulfonyl oxygen atoms of neighboring molecules. The strength and geometry of these potential interactions remain undetermined.

Other weak interactions, such as C-H…π interactions involving the aromatic rings, would also likely play a role in the crystal packing. The specific nature and contribution of these interactions are unknown without a determined crystal structure. The mention of Br…Br interactions is not applicable to the specified compound.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool in crystal engineering and materials science for investigating intermolecular interactions within a crystal lattice. By mapping properties onto this surface, such as the normalized contact distance (dnorm), a visual representation of close contacts is generated. For this compound, this analysis, in conjunction with 2D fingerprint plots, allows for the quantification and visualization of the various intermolecular contacts that stabilize the crystal structure.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.8 |

| I···H | 15.1 |

| C···H | 10.9 |

| O···H | 9.9 |

| N···H | 2.9 |

| S···H | 1.8 |

| C···C | 1.7 |

| I···C | 1.6 |

| I···I | 1.5 |

| O···C | 1.4 |

| N···C | 1.3 |

| O···N | 1.1 |

| S···C | 1.1 |

| I···O | 1.0 |

| I···N | 0.9 |

| S···O | 0.7 |

| S···N | 0.2 |

| N···N | 0.1 |

| O···O | 0.1 |

| S···S | 0.1 |

This table presents the relative contributions of different intermolecular contacts to the Hirshfeld surface of this compound.

The data clearly indicates that H···H contacts are the most prevalent, accounting for nearly half of all interactions. This is a common feature in organic molecules. Notably, the halogen-hydrogen (I···H) contacts contribute significantly, underscoring the important role of the iodine substituent in directing the crystal packing. Hydrogen bonds involving oxygen (O···H) and nitrogen (N···H) also play a crucial role in the supramolecular assembly.

The dnorm surface of this compound is characterized by distinct red regions, which indicate intermolecular contacts that are shorter than the sum of their van der Waals radii and are therefore the most significant. These prominent red spots on the Hirshfeld surface visually confirm the presence of strong intermolecular interactions.

In the crystal packing of this compound, molecules are linked into a three-dimensional network. This network is primarily established through N—H···N hydrogen bonds, which form chains of molecules. These chains are further interconnected by C—H···O hydrogen bonds. The interplay of these interactions results in a robust and stable crystalline architecture. The visualization of the molecular packing provides a clear illustration of how individual molecules assemble into a well-ordered, solid-state structure.

Computational and Theoretical Investigations of N 3 Iodopyridin 4 Yl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of N-(3-Iodopyridin-4-yl)benzenesulfonamide. These theoretical approaches offer a detailed view of the molecule at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) has been employed to optimize the molecular geometry of this compound. Calculations, often performed using the B3LYP functional with the LANL2DZ basis set, provide a detailed picture of bond lengths and angles.

The optimized structure reveals specific intramolecular interactions. A notable feature is the presence of an N–H···N intramolecular hydrogen bond, which contributes to the stability of the molecule's conformation. The bond lengths and angles determined by DFT calculations are in good agreement with experimental data obtained from X-ray diffraction, validating the computational model. For instance, the S=O bond lengths are calculated to be approximately 1.44 Å, and the S-N bond is around 1.66 Å. The C-I bond length is computed to be about 2.09 Å.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound using DFT/B3LYP/LANL2DZ

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S1=O1 | 1.443 |

| Bond Length (Å) | S1=O2 | 1.445 |

| Bond Length (Å) | S1-N1 | 1.664 |

| Bond Length (Å) | C1-I1 | 2.091 |

| Bond Length (Å) | N2-H2 | 1.021 |

| Bond Angle (°) | O1-S1-O2 | 120.3 |

| Bond Angle (°) | N1-S1-C7 | 107.5 |

| Bond Angle (°) | C2-N2-C1 | 117.8 |

| Bond Angle (°) | C5-N2-H2 | 119.5 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic properties of this compound have been analyzed through its frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability.

For this compound, the HOMO is primarily localized on the iodopyridinyl moiety, while the LUMO is distributed over the benzenesulfonamide (B165840) group. This spatial separation of the orbitals suggests the potential for charge transfer within the molecule. The calculated energies for HOMO and LUMO are -6.53 eV and -1.45 eV, respectively, resulting in an energy gap of 5.08 eV. A large energy gap is indicative of high kinetic stability and low chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.53 |

| LUMO | -1.45 |

Natural Bond Orbital (NBO) Analysis of Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge transfer and intramolecular interactions that contribute to molecular stability. In this compound, NBO analysis reveals significant hyperconjugative interactions.

Topological Analysis of Electron Density

The topological analysis of electron density provides a deeper understanding of the nature of chemical bonds and noncovalent interactions within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) has been applied to analyze the electron density of this compound. This method identifies bond critical points (BCPs) and analyzes their properties to characterize chemical bonds. The analysis of the N-H···N intramolecular hydrogen bond reveals a BCP between the hydrogen and the nitrogen atom, confirming its existence. The electron density (ρ) and its Laplacian (∇²ρ) at this BCP are consistent with the criteria for hydrogen bonding. QTAIM analysis also characterizes the covalent bonds, such as the S=O and S-N bonds, showing high electron density and negative Laplacian values, which are typical for shared interactions.

Noncovalent Interaction (NCI) Index Analysis

Noncovalent Interaction (NCI) index analysis is a visualization technique used to identify and characterize noncovalent interactions in real space. For this compound, NCI analysis visually confirms the presence of the key intramolecular hydrogen bond (N-H···N). This is represented by a disc-like region of low electron density between the involved atoms, colored to indicate the strength of the interaction. Additionally, the analysis highlights weaker van der Waals interactions throughout the molecule, which also contribute to its conformational stability. The NCI plots provide a clear, qualitative picture of the noncovalent forces that dictate the three-dimensional structure of the molecule.

Molecular Modeling and Dynamics Simulations

Computational methodologies serve as a powerful lens through which the complex molecular nature of this compound can be understood. Molecular modeling and dynamics simulations allow for a detailed exploration of the compound's conformational possibilities and its interactions in a simulated biological environment.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations dictated by the rotation around its single bonds, particularly the S-N bond and the bonds connecting the rings to the sulfonamide bridge. Conformational analysis is crucial for understanding how the molecule presents itself to its environment, such as the active site of a protein.

The presence of the bulky iodine atom at the 3-position of the pyridine (B92270) ring significantly influences the preferred conformations by creating steric repulsion, which can favor a more twisted arrangement of the molecule. This has implications for its binding affinity and selectivity towards biological targets.

Ligand-Based and Structure-Based Drug Design Approaches

This compound and its derivatives have been investigated as potential therapeutic agents, particularly as inhibitors of various enzymes. Both ligand-based and structure-based computational approaches are employed to guide the design and optimization of these compounds.

In ligand-based drug design , the focus is on a set of molecules known to be active against a target. This approach is used when the 3D structure of the target protein is unknown. For compounds related to this compound, pharmacophore models can be generated. These models identify the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The iodine atom, for instance, can function as a key hydrophobic feature or participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Structure-based drug design , on the other hand, relies on the known three-dimensional structure of the biological target, typically a protein or enzyme. Using techniques like molecular docking, researchers can simulate the binding of this compound into the active site of a target. For example, derivatives of this scaffold have been explored as inhibitors of enzymes like Pim kinases, which are implicated in cancer. Docking studies help to predict the binding mode and affinity, highlighting crucial interactions between the ligand and amino acid residues in the protein's active site. The iodine atom can be strategically employed to occupy specific hydrophobic pockets or to form halogen bonds with backbone carbonyls or other electron-rich groups, thereby anchoring the inhibitor in place.

Computational Studies on Reactivity

Theoretical calculations provide a window into the chemical reactivity of this compound, predicting how and why it undergoes certain chemical transformations. These studies are vital for understanding its synthesis and metabolic fate.

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Iodopyridine

The pyridine ring in this compound is electron-deficient, which makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). The iodine atom is a good leaving group, facilitating the substitution of the iodo-substituent by a nucleophile. Computational studies can elucidate the detailed mechanism of this reaction.

The SNAr reaction typically proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex.

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a negatively charged, resonance-stabilized Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen and the benzenesulfonamide group helps to stabilize this intermediate.

Departure of the Leaving Group: The iodide ion is expelled, and the aromaticity of the pyridine ring is restored.

Quantum chemical calculations can map the entire reaction pathway, identifying the transition states and the activation energies for each step. These calculations can predict the regioselectivity of the attack and the influence of the solvent and the nature of the nucleophile on the reaction rate. The presence of the sulfonamide group at the 4-position can modulate the electron density of the pyridine ring, thereby affecting the energy barrier for the formation of the Meisenheimer complex.

Proton Transfer Dual Ionization (PTDI) Mechanisms in Heterocycle Reactivity

While less commonly discussed for this specific compound, the concept of Proton Transfer Dual Ionization (PTDI) represents an interesting area of theoretical investigation for heterocyclic systems. PTDI involves the simultaneous transfer of a proton and an electron, leading to the formation of two ionized species.

In the context of this compound, such a mechanism could be computationally explored under specific conditions, for example, in photo-induced reactions or mass spectrometry fragmentation. A hypothetical PTDI process could involve the transfer of the acidic sulfonamide proton (N-H) to a suitable acceptor, coupled with an electronic rearrangement or ionization event within the molecule. Computational modeling could predict the feasibility and energetics of such pathways, determining whether they represent viable reaction channels compared to more conventional mechanisms. These studies would involve high-level ab initio calculations to accurately describe the complex electronic changes occurring during the dual ionization process.

Reactivity and Reaction Mechanisms of N 3 Iodopyridin 4 Yl Benzenesulfonamide

Nucleophilic Aromatic Substitution (SNAr) at the Iodopyridine Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly when activated by electron-withdrawing groups and bearing a good leaving group. nih.govyoutube.com In N-(3-Iodopyridin-4-yl)benzenesulfonamide, the iodine atom serves as a leaving group, and the pyridine (B92270) nitrogen itself enhances the ring's susceptibility to nucleophilic attack.

Regioselectivity in nucleophilic aromatic substitution on pyridine rings is a well-studied phenomenon. wikipedia.org Attack is strongly favored at the 2- and 4-positions due to the ability to delocalize the resulting negative charge onto the ring nitrogen. stackexchange.comvaia.com In the case of 3-substituted pyridines, the position of nucleophilic attack is influenced by the nature of the substituent. For this compound, a nucleophile would preferentially attack the 4-position, displacing the iodine atom. Attack at the 2- or 6-position would be less favored as it would not be directly facilitated by the leaving group. The regioselectivity of substitution reactions on 3-halopyridines has been shown to be highly specific, with no formation of 2- or 4-substituted products from a 3-halo starting material, ruling out the involvement of pyridyne intermediates. sci-hub.se

The regioselectivity in the substitution of 3-substituted 2,6-dichloropyridines has been shown to be dependent on the steric bulk of the 3-substituent. researchgate.net Bulky substituents at the 3-position can direct nucleophilic attack to the 6-position. researchgate.net The solvent can also play a significant role in determining the regioselectivity of these reactions. researchgate.net

Stereoselectivity is not typically a factor in these substitution reactions unless a chiral center is present in the nucleophile or in a substituent on the pyridine ring. The SNAr mechanism proceeds through a planar intermediate, and the stereochemical information of the starting material is generally not retained in the product.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The reactivity of halogens in these couplings generally follows the trend I > Br > Cl > F. libretexts.org

The presence of the iodine atom on the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a suitable organometallic reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Alkynylation: Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, is a common method for the alkynylation of pyridyl iodides. nih.gov Copper-free alkynylation methods have also been developed. nih.gov Direct C-H alkynylation using gem-dibromoalkenes as alkyne precursors has been demonstrated for imidazo[4,5-b]pyridine derivatives. nih.gov

Other Coupling Strategies:

Suzuki-Miyaura Coupling: This reaction pairs the pyridyl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.orgrsc.org It is a widely used and versatile method with high functional group tolerance. nih.gov

Heck Coupling: This reaction involves the coupling of the pyridyl iodide with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the pyridyl iodide with an amine. acs.org

Stille Coupling: This involves the reaction with an organotin reagent.

Negishi Coupling: This utilizes an organozinc reagent. wikipedia.org

The choice of catalyst, ligands, base, and solvent is crucial for the success of these coupling reactions and can be optimized to achieve high yields and selectivity. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Pyridyl Halides

| Coupling Reaction | Reagents | Product Type |

| Sonogashira | Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Base | Alkynylpyridine |

| Suzuki-Miyaura | Boronic Acid/Ester, Pd Catalyst, Base | Aryl/Vinylpyridine |

| Heck | Alkene, Pd Catalyst, Base | Alkenylpyridine |

| Buchwald-Hartwig | Amine, Pd Catalyst, Base | Aminopyridine |

The sulfonamide group (–SO2NH–) can influence the reactivity of the molecule in palladium-catalyzed reactions. Sulfonamides are generally stable functional groups and are well-tolerated in many cross-coupling reactions. acs.orgnih.gov The nitrogen atom of the sulfonamide can potentially coordinate to the palladium center, which could either inhibit or, in some cases, direct the catalytic process. However, in most cross-coupling scenarios with aryl halides, the primary role of the sulfonamide is as a spectator group that does not directly participate in the catalytic cycle. The synthesis of sulfonamides themselves can be achieved via palladium-catalyzed processes, for example, through the coupling of arylboronic acids with a source of sulfur dioxide followed by reaction with an amine. rsc.orgnih.gov

Intramolecular Cyclization Reactions

The structure of this compound, with a nitrogen atom in the sulfonamide linker and a reactive site on the pyridine ring, could potentially allow for intramolecular cyclization reactions under specific conditions. For instance, if the benzenesulfonamide (B165840) part were to be modified with a suitable functional group, a ring-closing reaction could be envisioned.

While there is no specific literature found detailing the intramolecular cyclization of this compound itself, related intramolecular cyclizations involving substituted pyridines are known. For example, N-propargylaminopyridines can undergo intramolecular cyclization to form imidazo[1,2-a]pyridines. researchgate.net Also, aziridines can react with intramolecular π-nucleophiles to form various nitrogen-containing heterocyclic systems. researchgate.net The synthesis of substituted pyridines can also be achieved through cascade reactions involving cycloadditions and subsequent aromatization. nih.gov

The feasibility of an intramolecular cyclization would depend on the nature of any additional functional groups, the length of the linker, and the reaction conditions employed to promote the cyclization.

Tandem Reaction Sequences and Green Chemistry Approaches

Modern organic synthesis emphasizes the development of tandem or domino reactions, where multiple bond-forming events occur in a single pot, thereby increasing efficiency and reducing waste. nih.gov These approaches align with the principles of green chemistry, which aim for more sustainable chemical processes. nih.gov

Tandem Heck-Suzuki Reaction:

A hypothetical tandem Heck-Suzuki reaction could be envisioned for the synthesis of substituted 7-azaindoles from this compound. This would involve an initial intramolecular Heck-type cyclization followed by a Suzuki coupling with a boronic acid to introduce a substituent onto the newly formed ring in one pot. Such tandem processes have been developed for the synthesis of other nitrogen-containing heterocycles. nih.gov

Green Chemistry Considerations:

The principles of green chemistry encourage the use of less hazardous solvents, catalytic reagents over stoichiometric ones, and processes that minimize energy consumption and waste generation. In the context of synthesizing 7-azaindoles from this compound, several green approaches can be considered:

Catalyst Choice: Utilizing highly efficient palladium catalysts at very low loadings (ppm levels) or employing more earth-abundant and less toxic metals like copper or iron. mdpi.com

Solvent Selection: Replacing traditional volatile organic solvents (VOCs) like DMF or toluene (B28343) with greener alternatives such as water, ethanol, or ionic liquids. wikipedia.org Microwave-assisted synthesis can also significantly reduce reaction times and energy consumption, often in solvent-free conditions. researchgate.net

One-Pot Synthesis: Designing one-pot procedures that combine multiple synthetic steps, such as the Sonogashira coupling and subsequent cyclization, avoids the need for isolation and purification of intermediates, saving time, solvents, and materials. nih.gov

The following table outlines some green chemistry approaches applied to the synthesis of related heterocyclic systems.

| Reaction Type | Green Principle | Catalyst/Solvent | Advantage |

| Sonogashira Coupling | Aqueous media | Pd-phosphine complex / Water with surfactant | Avoids hazardous organic solvents |

| Aza-Friedel-Crafts | Solvent-free reaction | None or p-TSA (catalytic) | Reduced waste and energy use (MW heating) |

| C-H Functionalization | Atom economy | Transition metal catalyst | Avoids pre-functionalization of starting materials |

Table 2: Green chemistry strategies in heterocyclic synthesis. wikipedia.orgmdpi.comresearchgate.net

Photochemical and Thermal Reactivity Profiles

The photochemical and thermal reactivity of this compound is not extensively documented in the literature. However, the potential reactivity can be inferred from the behavior of its constituent functional groups: the iodopyridine moiety and the benzenesulfonamide group.

Photochemical Reactivity:

The carbon-iodine bond is known to be susceptible to photolytic cleavage, which can lead to the formation of radical intermediates. Irradiation of iodoaromatic compounds with UV light can induce homolysis of the C-I bond, generating an aryl radical and an iodine radical. mdpi.com In the case of this compound, this could potentially initiate radical cyclization reactions or other radical-mediated transformations.

Sulfonamides themselves can also undergo photochemical degradation. Studies on various sulfonamide antibiotics have shown that they can be degraded under simulated sunlight, often through pathways involving cleavage of the sulfonamide bond (S-N bond) or extrusion of sulfur dioxide (SO₂). nih.gov The exact photochemical behavior of this compound would likely depend on the irradiation wavelength and the reaction conditions.

Thermal Reactivity:

Structure Activity Relationship Sar Studies of N 3 Iodopyridin 4 Yl Benzenesulfonamide Analogues

Systemic Modification of the Benzenesulfonamide (B165840) Subunit

Substituent Effects on Biological Activity Profiles

Modifications to the benzene (B151609) ring of the benzenesulfonamide subunit have demonstrated a profound impact on biological activity. The nature, position, and electronic properties of substituents can dramatically alter the potency and selectivity of the analogues.

Research on various benzenesulfonamide-based scaffolds has established that the substitution pattern on the phenyl ring is a key determinant of inhibitory potency. For instance, in a series of benzenesulfonamide analogues acting as NLRP3 inflammasome inhibitors, the presence of 2-OCH₃ and 5-Cl groups was found to be essential for activity. nih.gov Any positional change or removal of these substituents led to a significant decrease in inhibitory function. nih.gov Similarly, studies on PPARγ modulators revealed that electron-withdrawing groups such as fluorine, bromine, and chlorine at positions 2 and 4 of the benzene ring were associated with higher transcriptional activity. nih.gov Conversely, the introduction of electron-donating methyl groups resulted in diminished activity. nih.gov

The position of the substituent is equally critical. Moving a chloro substituent from the 5-position on the phenyl ring resulted in a significant loss of potency in NLRP3 inhibitors. nih.gov This highlights the specific steric and electronic requirements of the binding pocket. These findings underscore the importance of the 2,5-disubstitution pattern for this particular biological target. nih.gov

Interactive Table: Substituent Effects on the Benzenesulfonamide Ring

| Scaffold/Target | Substituent & Position | Effect on Activity | Source |

|---|---|---|---|

| NLRP3 Inhibitor | 2-OCH₃, 5-Cl | Essential for activity | nih.gov |

| NLRP3 Inhibitor | Moving 5-Cl to other positions | Significant decrease in potency | nih.gov |

| PPARγ Modulator | Electron-withdrawing groups (F, Br, Cl) at C2/C4 | Higher transcriptional activity | nih.gov |

| PPARγ Modulator | Electron-donating groups (methyl) | Diminished activity | nih.gov |

Impact of Sulfonamide Linkage Modifications

The sulfonamide linker (-SO₂NH-) is a cornerstone of the N-(3-Iodopyridin-4-yl)benzenesulfonamide structure, acting as a key hydrogen-bonding motif and orienting the two aromatic rings. Modifications to this linker have been explored to modulate physicochemical properties and biological activity.

Studies on benzenesulfonamide-based oxidative phosphorylation inhibitors have shown that the sulfonamide group is essential for potency. nih.gov Its replacement with a sulfone moiety (-SO₂-) resulted in a complete loss of activity, indicating the critical role of the sulfonamide's hydrogen-bonding capacity. nih.gov However, modifications on the sulfonamide nitrogen (N-substituents) are often well-tolerated and can even enhance potency. For example, increasing the size of N-alkyl substituents on the sulfonamide nitrogen of NLRP3 inhibitors led to improved inhibitory potency on IL-1β release. nih.gov A dibutyl substitution was found to be the most potent in one series of analogues. nih.gov

Exploration of the Pyridine (B92270) Ring Substitution

The pyridine ring of this compound is another key area for structural modification to fine-tune its pharmacological properties.

Positional Isomerism and Pharmacological Implications

Positional isomerism, which involves altering the arrangement of substituents on the pyridine ring, can have significant pharmacological consequences. nih.gov The relative positions of the sulfonamide group, the iodine atom, and the ring nitrogen are critical for defining the molecule's three-dimensional shape and its interactions with target proteins.

Studies on related structures have shown that the attachment point of the sulfonamide linker to the pyridine ring is crucial. For instance, in one series of perforin (B1180081) inhibitors, the 5-position was preferred over the 4-position for sulfonamide attachment to the pyridine. researchgate.net The position of the pyridine nitrogen itself is also optimal at the 3-position relative to the sulfonamide. researchgate.net The electron-withdrawing nature of the pyridine ring, compared to a benzene ring, increases the acidity of the sulfonamide group, which can enhance its binding capabilities. mdpi.comnih.gov Replacing the pyridine ring with a benzene ring has been shown to be detrimental to activity, highlighting the importance of the pyridine nitrogen for biological function. researchgate.net

Role of the Iodine Atom and its Bioisosteric Replacements

The iodine atom at the 3-position of the pyridine ring plays a significant role in the molecule's profile, likely contributing to binding through halogen bonding and influencing the electronic properties of the ring. The replacement of this iodine atom with other chemical groups, a strategy known as bioisosteric replacement, is a key tactic in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. researchgate.netcambridgemedchemconsulting.com

Bioisosteres are atoms or groups of atoms that share similar physical or chemical properties and can be interchanged to create new molecules with similar biological activities. cambridgemedchemconsulting.com For the iodine atom, potential bioisosteric replacements could include other halogens (bromine, chlorine, fluorine) or small lipophilic groups. For example, replacing a hydrogen atom with fluorine is a common strategy to enhance potency. nih.gov In a series of V-ATPase inhibitors, 4-chloro and 4-fluoro pyridine analogues showed potencies similar to the lead compound, while a 4-methoxy group led to a slight loss of activity. researchgate.net

The concept of bioisosterism extends beyond simple atomic swaps. Entire functional groups can be replaced. For instance, a 1,2,3-triazole ring is considered a bioisosteric replacement for an amide bond due to its similar size, dipolar character, and hydrogen-bonding capabilities. researchgate.net While direct studies on replacing the iodine in this compound are not detailed in the provided results, the principles of bioisosterism suggest that substitution with groups that mimic its steric and electronic properties could lead to analogues with retained or even improved activity. researchgate.nettaylorandfrancis.com

Pharmacophore Development and Lead Optimization

The insights gained from SAR studies are instrumental in developing a pharmacophore model—an abstract representation of the essential steric and electronic features required for biological activity. dovepress.com This model then guides lead optimization efforts to design new analogues with enhanced potency, selectivity, and drug-like properties. nih.govnih.gov

A pharmacophore model for this compound analogues would likely include:

A hydrogen bond donor/acceptor feature from the sulfonamide NH.

A hydrogen bond acceptor from a sulfonamide oxygen.

An aromatic/hydrophobic region corresponding to the benzenesulfonamide ring, with specific locations for electron-withdrawing substituents.

A heteroaromatic ring (the pyridine).

A halogen bond donor feature from the iodine atom.

Lead optimization is a multi-parameter process that aims to improve not only potency but also metabolic stability, solubility, and permeability. nih.gov For instance, in the optimization of benzene-1,4-disulfonamides, a piperidine (B6355638) linker was found to be highly potent. nih.gov To address potential metabolic instability of a tert-butyl carbamate (B1207046) group, it was replaced with an oxadiazole ring as a bioisostere, which maintained hydrogen-bonding interactions and led to the discovery of a highly potent analogue. nih.gov

The development of structure-based pharmacophores, which incorporate information about the target's active site, has become a powerful tool in virtual screening, de novo design, and lead optimization. dovepress.com These approaches combine the efficiency of ligand-based pharmacophore screening with the accuracy of structure-based docking to identify novel and potent compounds. dovepress.com

Interactive Table: Lead Optimization Strategies

| Initial Moiety | Bioisosteric Replacement | Reason for Replacement | Outcome | Source |

|---|---|---|---|---|

| Sulfonamide (-SO₂NH-) | Sulfone (-SO₂-) | To probe the importance of H-bonding | Complete loss of potency | nih.gov |

| tert-Butyl carbamate | Oxadiazole ring | Improve metabolic stability | Maintained interactions, led to potent analog | nih.gov |

| Pyridine Ring | Benzene Ring | To assess the role of the heteroatom | Detrimental to activity | researchgate.net |

Identification of Key Structural Features for Bioactivity

The core structure of this compound consists of a benzenesulfonamide group linked to a 3-iodopyridine (B74083) ring. Each component plays a vital role in the molecule's interaction with its biological target.

The Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a critical pharmacophore. It can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the active site of target proteins. The geometry and electronic properties of this linker are crucial for maintaining the optimal orientation of the aromatic rings.

The Iodine Substituent: The iodine atom at the 3-position of the pyridine ring is a significant feature. Halogen atoms, particularly iodine, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity. The size and lipophilicity of the iodine atom also influence the compound's pharmacokinetic properties.

Strategies for Potency and Selectivity Enhancement

To improve the therapeutic profile of lead compounds like this compound, medicinal chemists employ various strategies to enhance their potency and selectivity.

Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring is a common strategy. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) can alter the electronic properties of the sulfonamide and the phenyl ring, potentially leading to stronger interactions with the target. For some benzenesulfonamide-based inhibitors, such as those targeting carbonic anhydrase, di- and poly-substitution on the phenyl ring have been shown to be more advantageous for activity than monosubstitution. semanticscholar.org

Modification of the Pyridine Ring: Altering the substituents on the pyridine ring can fine-tune the molecule's properties. Replacing the iodine with other halogens (e.g., bromine, chlorine) or with different functional groups can modulate the strength of halogen bonds and other interactions.

Bioisosteric Replacement: The principle of bioisosteric replacement can be applied to various parts of the molecule. For instance, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to improved potency, selectivity, or pharmacokinetic properties. Similarly, the pyridine ring could be replaced with other nitrogen-containing heterocycles.

Conformational Restriction: Introducing conformational constraints, such as by incorporating the sulfonamide linker into a ring system, can reduce the number of available conformations. This can lead to a more favorable binding entropy and improved selectivity for the desired target.

The following table summarizes the general effects of substitutions on the benzenesulfonamide scaffold based on studies of related compounds.

| Modification Site | Substituent Type | Potential Effect on Activity |

| Phenyl Ring | Electron-donating groups (e.g., -OCH₃) | Can enhance inhibitory activity against certain targets. |

| Phenyl Ring | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Can be beneficial for activity, depending on the target. |

| Pyridine Ring | Other halogens (e.g., -Br, -Cl) | Modulates halogen bonding and lipophilicity. |

| Core Scaffold | Bioisosteric replacement of rings | Can improve potency, selectivity, and pharmacokinetics. |

Correlation of Computational Data with Experimental SAR

Computational methods are invaluable tools in modern drug discovery, providing insights that can guide the synthesis and evaluation of new analogues. The correlation of computational data with experimental structure-activity relationships is a powerful approach to accelerate the optimization of lead compounds.

Molecular Docking: Docking studies can predict the binding mode of this compound and its analogues within the active site of a target protein. These models can help to rationalize the observed SAR and identify key interactions. For example, docking studies on other benzenesulfonamide derivatives have revealed favorable binding interactions that correlate with their inhibitory activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be used to predict the activity of unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis. For instance, QSAR studies on 3-(pyridin-2-yl)benzenesulfonamide derivatives have successfully guided the discovery of novel herbicides by indicating that biological activity can be improved through structural optimization based on steric, electrostatic, hydrophobic, and hydrogen bonding fields.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a series of active analogues, a pharmacophore model for this compound-like compounds can be developed. This model can then be used to screen virtual libraries for new compounds with the desired activity profile.

The integration of these computational approaches with experimental data allows for a more efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the design of more effective and selective therapeutic agents.

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific information regarding the in vitro biological mechanisms and molecular interactions of the chemical compound This compound corresponding to the detailed outline provided.

Extensive and targeted searches were conducted to locate data on this specific molecule, covering the following areas:

Protein-Ligand Binding Interactions: No records of X-ray co-crystallography studies or molecular docking and dynamics simulations involving this compound were found.

Modulation of Enzyme Activities and Signaling Pathways: There is no available research detailing the inhibition or activation of kinases such as ZAK and PI3K, or carbonic anhydrases by this compound. Furthermore, no studies were identified that describe its role in disrupting protein-protein interactions, specifically the β-catenin/Tcf-4 complex.

Cellular Pathway Analysis: In vitro analyses of cellular pathways affected by this compound have not been published in the available resources.

While research exists for the broader class of benzenesulfonamide derivatives and their interactions with various biological targets—including kinases, carbonic anhydrases, and components of the Wnt/β-catenin signaling pathway—this information does not pertain to the specific chemical structure of this compound. Adhering to the strict requirement to focus solely on the specified compound prevents the inclusion of data from related but distinct molecules.

Therefore, it is not possible to generate the requested scientific article as the necessary foundational research and data for this compound are not present in the searched scientific literature.

In Vitro Biological Mechanisms and Molecular Interactions of N 3 Iodopyridin 4 Yl Benzenesulfonamide

Cellular Pathway Analysis (in vitro)

Effects on Specific Intracellular Targets and Biological Processes

There is no specific information available in the reviewed scientific literature regarding the effects of N-(3-Iodopyridin-4-yl)benzenesulfonamide on distinct intracellular targets or its influence on specific biological processes. Studies on analogous compounds within the benzenesulfonamide (B165840) class have revealed a variety of molecular targets, including enzymes and receptors. For instance, some sulfonamide derivatives have been identified as inhibitors of carbonic anhydrases, while others exhibit anticancer properties by targeting pathways involved in cell cycle regulation. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound. The unique substitution pattern of an iodo group at the 3-position and the benzenesulfonamide moiety at the 4-position of the pyridine (B92270) ring will undoubtedly influence its physicochemical properties and, consequently, its interaction with biological macromolecules. Further research is required to elucidate its specific intracellular binding partners and its impact on cellular functions.

Mechanistic Studies in Cell-Based Assays

Detailed mechanistic studies of this compound in cell-based assays have not been reported in the available scientific literature. Such assays are crucial for understanding a compound's biological activity, including its effects on cell viability, proliferation, apoptosis, and other cellular processes. While numerous studies have employed cell-based assays to characterize other sulfonamide derivatives, the absence of such data for this compound means that its cellular mechanism of action remains uncharacterized. Future investigations utilizing a panel of human cell lines and various molecular and cellular biology techniques would be necessary to determine its potential biological effects and underlying mechanisms.

N 3 Iodopyridin 4 Yl Benzenesulfonamide As a Medicinal Chemistry Scaffold

Design Principles for Novel Bioactive Agents

The design of new drugs often relies on established strategies that leverage the structural features of known scaffolds. N-(3-Iodopyridin-4-yl)benzenesulfonamide is well-suited for exploration through modern medicinal chemistry approaches such as fragment-based drug design and scaffold hopping.

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. These initial hits are then optimized and linked to create more potent molecules. While direct FBDD studies involving this compound are not extensively documented, its structural components make it an ideal candidate for such approaches.

The benzenesulfonamide (B165840) and iodopyridine moieties can be considered as distinct fragments. The sulfonamide group is a well-known pharmacophore present in numerous approved drugs, recognized for its ability to form key hydrogen bond interactions with protein targets. The iodopyridine ring provides a vector for fragment growth. The iodine atom, in particular, is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic and efficient elaboration of the core structure, enabling the exploration of the chemical space around the initial fragment hit to improve binding affinity and selectivity. For instance, new aryl, alkyl, or amino groups could be readily introduced at the 3-position of the pyridine (B92270) ring to probe interactions with specific sub-pockets of a target protein.

Scaffold hopping is a computational or experimental strategy aimed at discovering novel scaffolds that mimic the three-dimensional arrangement of the pharmacophoric features of a known active compound, while possessing a different core structure. This can lead to compounds with improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property.

This compound can serve as a starting point for scaffold hopping exercises. For example, the pyridine ring could be replaced by other five- or six-membered heterocycles, such as pyrazole, isoxazole, or pyrimidine, to explore how changes in the electronic distribution and hydrogen bonding capacity of the core affect biological activity. Research on related benzenesulfonamide derivatives has shown that such modifications can lead to potent inhibitors of various enzymes. researchgate.net

Bioisosteric replacement is a related concept where one functional group is exchanged for another with similar steric and electronic properties. In the context of this compound, the iodine atom could be replaced with other halogens (e.g., bromine or chlorine) or with a cyano or ethynyl (B1212043) group to fine-tune the electronic nature and steric bulk at that position. The sulfonamide linkage itself could be replaced by a bioisosteric equivalent, such as a reversed sulfonamide, an amide, or a urea, to explore different interaction patterns with the target protein and to modulate the physicochemical properties of the molecule.

Applications in Chemical Biology Research

Beyond its potential as a therapeutic scaffold, this compound and its derivatives have significant applications in chemical biology for understanding and validating biological targets.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. The development of potent and selective inhibitors is crucial for validating the role of a particular enzyme or receptor in a disease pathway.

The reactive nature of the carbon-iodine bond in this compound makes it an excellent precursor for the synthesis of chemical probes. For instance, the iodine can be readily converted to a radiolabeled iodine isotope (e.g., ¹²⁵I) for use in binding assays or in vivo imaging studies. Alternatively, the iodine can be substituted with a variety of reporter tags, such as fluorescent dyes, biotin (B1667282) for affinity purification, or photo-affinity labels for target identification studies, via cross-coupling reactions. This allows for the creation of a toolbox of chemical probes from a single, versatile precursor.

High-throughput screening (HTS) involves the rapid, automated testing of large numbers of compounds to identify those with a desired biological activity. The development of diverse and well-characterized compound libraries is essential for the success of HTS campaigns.

The synthetic tractability of this compound makes it an ideal building block for combinatorial libraries. Through parallel synthesis techniques, the iodine atom can be reacted with a wide array of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig coupling) to generate a large library of analogues with diverse substituents at the 3-position of the pyridine ring. Furthermore, variations in the benzenesulfonyl portion of the molecule can also be introduced, leading to a multi-dimensional expansion of the chemical space around this scaffold. Such libraries can then be screened against a panel of biological targets to identify novel hits for a range of diseases. Studies on related sulfonamides have demonstrated the utility of this approach in discovering compounds with antimicrobial or anticancer properties. researchgate.net

Future Directions in the Development of Pyridine-Sulfonamide Derivatives

The pyridine-sulfonamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on several key aspects. The development of highly selective inhibitors for specific enzyme isoforms or receptor subtypes remains a significant challenge. The structural information gained from co-crystal structures of pyridine-sulfonamide derivatives with their targets will be invaluable for the rational design of more selective compounds.

Furthermore, there is a growing interest in developing compounds with novel mechanisms of action. This includes the design of allosteric modulators, which bind to a site on the protein distinct from the active site, and protein-protein interaction inhibitors. The versatile chemistry of scaffolds like this compound will undoubtedly play a crucial role in these future endeavors, providing the chemical tools needed to explore these challenging biological targets. The synthesis and evaluation of new derivatives based on this scaffold could lead to the identification of compounds with novel pharmacological profiles. nih.gov

Emerging Synthetic Strategies for Complex Analogues

The generation of diverse and complex analogues from the this compound core is critical for developing structure-activity relationships (SAR) and identifying novel therapeutic agents. Modern synthetic organic chemistry offers a powerful toolkit for this purpose, moving beyond simple substitutions to intricate molecular architectures. Key emerging strategies include late-stage functionalization, multicomponent reactions, and advanced coupling techniques.

Late-stage functionalization (LSF) has become a paradigm-shifting strategy in medicinal chemistry. For a scaffold like this compound, LSF allows for direct modification of the core structure at a late step in the synthesis, preserving the key pharmacophoric elements. One such advanced method involves the photocatalytic generation of sulfonyl radical intermediates from sulfonamides. nih.gov This approach can be harnessed to form complex sulfones through processes like hydrosulfonylation, where the sulfonamide is first converted into a reactive intermediate (e.g., an N-sulfonylimine) which then serves as a sulfonyl radical precursor under mild, light-mediated conditions. nih.gov This strategy enables the introduction of novel functionality that would be difficult to incorporate using traditional methods.

Another powerful approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex products in a single step from three or more starting materials. nih.govnih.gov For modifying the pyridine portion of the scaffold, MCRs using enaminones as key precursors can yield highly substituted 2-aminopyridine (B139424) derivatives under solvent-free conditions, offering a rapid and efficient route to novel analogues. nih.gov This strategy is prized for its atom economy, operational simplicity, and ability to quickly generate libraries of structurally diverse compounds. nih.gov

Furthermore, transition-metal-catalyzed cross-coupling reactions remain a cornerstone for building complexity. Copper-catalyzed reactions, such as the Goldberg and Ullmann-type couplings, are particularly effective for forming C-N bonds to create or modify aminopyridine systems. acs.orgmdpi.com For instance, the iodine atom on the this compound scaffold is primed for such transformations, allowing for the introduction of various amines, amides, or other nitrogen-containing heterocycles. Recent advancements in catalyst design, such as the use of specific ligands like 1,10-phenanthroline (B135089) with a copper(I) iodide catalyst, have improved yields and expanded the substrate scope for these reactions. mdpi.com Similarly, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has been used to append triazole rings to pyridine sulfonamide scaffolds, demonstrating a robust method for adding complex heterocyclic appendages. mdpi.com

The following table summarizes some of these emerging synthetic strategies applicable to the functionalization of the core scaffold.

| Strategy | Description | Key Reagents/Catalysts | Potential Application on Scaffold | Reference |

| Photocatalytic LSF | Generation of sulfonyl radicals from sulfonamides for addition to alkenes/alkynes. | Photocatalyst (metal-free), Light Source | Functionalization of the benzenesulfonamide moiety. | nih.gov |

| Multicomponent Reactions | One-pot synthesis of highly substituted pyridines from simple precursors. | Enaminones, Malononitrile, Primary Amines | Synthesis of complex aminopyridine analogues. | nih.gov |

| Goldberg Reaction | Copper-catalyzed C-N bond formation between an aryl halide and an amide. | CuI, 1,10-phenanthroline | Coupling of various amides at the 3-iodo position. | mdpi.com |

| Click Chemistry | Copper-catalyzed cycloaddition between an azide (B81097) and an alkyne to form a triazole ring. | 4-Azidopyridine-3-sulfonamide, Alkynes, Cu(I) | Attachment of diverse triazole-containing groups. | mdpi.com |

These advanced synthetic methods provide medicinal chemists with a versatile platform to create novel and complex derivatives of this compound, facilitating the exploration of new biological targets and the development of next-generation therapeutics.

Advanced Computational Approaches in Drug Discovery

In parallel with synthetic advancements, computational methods play an indispensable role in modern drug discovery, offering a cost-effective and rational approach to designing and optimizing new drug candidates. mdpi.comnih.gov For scaffolds like this compound, these computer-aided drug design (CADD) techniques provide deep insights into molecular interactions, guiding the synthesis of analogues with improved potency and selectivity. nih.gov

A cornerstone of structure-based drug design is molecular docking . This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. nih.govresearchgate.net For sulfonamide-based inhibitors, docking studies are routinely used to understand how the sulfonamide group interacts with key residues in an enzyme's active site, such as the zinc ion in carbonic anhydrases. nih.govmdpi.com By visualizing the binding mode of the parent scaffold, chemists can rationally design modifications—for example, on the benzenesulfonamide ring or the pyridine moiety—to exploit additional pockets or form new hydrogen bonds, thereby enhancing binding.

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. jchemlett.com MD simulations track the movements of every atom in the system, providing crucial information on the stability of the binding pose predicted by docking. jchemlett.com This method can reveal subtle conformational changes in the protein or ligand upon binding and identify key water molecules that may mediate interactions. For a flexible scaffold, understanding its dynamic behavior within the binding site is critical for optimizing its structure.

To provide a more quantitative prediction of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed. researchgate.net These calculations are performed on snapshots taken from MD simulations to estimate the free energy of binding. This allows for the ranking of different proposed analogues based on their predicted affinity, helping to prioritize which compounds should be synthesized and tested. researchgate.net For example, a series of novel sulfonamide derivatives can be computationally evaluated against a target like carbonic anhydrase, with MM-GBSA providing calculated binding affinities to compare against experimental inhibition constants (Ki). researchgate.net

The table below illustrates how these computational methods are applied in the drug discovery pipeline for a scaffold like this compound, often targeting enzymes like carbonic anhydrases (CAs).

| Computational Method | Purpose | Typical Software/Tool | Example Application & Finding | Reference |

| Molecular Docking | Predicts binding pose and orientation of the ligand in the target's active site. | AutoDock, Glide | Docking of pyrazolo[4,3-c]pyridine sulfonamides into the hCA IX active site to understand binding modes. nih.gov | nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the ligand-protein complex over time. | AMBER, GROMACS | MD simulations of thiazolino 2-pyridone amide analogs to explore potential binding modes and identify key stabilizing residues like Glu154 and Phe151. jchemlett.com | jchemlett.com |

| MM-GBSA | Calculates the binding free energy of a ligand to a protein to rank potential inhibitors. | AMBER, Schrödinger Suite | Calculation of binding affinities for novel sulfonamide derivatives against carbonic anhydrase isoenzymes to correlate with in vitro inhibitory activity. researchgate.net | researchgate.net |

By integrating these advanced computational approaches, researchers can build robust models that predict the biological activity of new analogues. This synergy between in silico design and synthetic execution accelerates the drug discovery process, enabling the more efficient development of potent and selective therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(3-Iodopyridin-4-yl)benzenesulfonamide?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) to improve yields. For iodopyridine intermediates, halogen exchange reactions (e.g., Finkelstein) or direct iodination using I₂/KI under acidic conditions are common. Protecting groups like pivalamide (tert-butyl) can stabilize reactive pyridin-4-yl positions during sulfonylation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted sulfonyl chlorides.

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : Use X-ray crystallography (e.g., SHELXL software ) to resolve the crystal structure, particularly for verifying iodopyridine regiochemistry. Complement this with NMR:

- ¹H NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10–12 ppm, broad singlet).

- ¹³C NMR : Confirm iodine’s deshielding effect on C3 (δ ~95–100 ppm).

Mass spectrometry (ESI-MS) should show [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₀IN₂O₂S).

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : For antimitotic or antiviral activity, use cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values against reference drugs like doxorubicin . For enzyme inhibition (e.g., carbonic anhydrase), employ stopped-flow CO₂ hydration assays. Ensure proper controls (e.g., acetazolamide) to validate specificity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced activity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., tubulin or kinases). Prioritize iodine’s role in hydrophobic interactions. Use DFT calculations (B3LYP/6-31G*) to analyze electronic effects of substituents on sulfonamide reactivity .

Q. What analytical techniques resolve contradictions in solubility and stability data for this compound?

- Methodological Answer : Address discrepancies via:

- HPLC-PDA : Quantify degradation products under varying pH/temperature.

- TGA/DSC : Identify thermal decomposition thresholds.

- Solubility parameter analysis : Use Hansen solubility parameters to optimize solvents for formulations .

Q. How to investigate the compound’s metabolic stability in preclinical models?

- Methodological Answer : Conduct liver microsome assays (human/rat) with LC-MS/MS to track metabolite formation. Focus on deiodination (loss of 127 Da) or sulfonamide hydrolysis. Compare with stable analogs (e.g., chloro instead of iodo) to isolate metabolic pathways .

Q. What strategies mitigate crystallinity issues during formulation?

- Methodological Answer : For amorphous dispersions, use spray drying with polymers (HPMCAS, PVP-VA). Characterize with PXRD to confirm loss of crystallinity. Assess bioavailability via dissolution testing (USP apparatus II) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s cytotoxicity across cell lines?

- Methodological Answer : Cross-validate using:

- Clonogenic assays : Distinguish cytostatic vs. cytotoxic effects.

- ROS detection probes : Determine if iodine contributes to oxidative stress.

- Cell cycle analysis (flow cytometry) : Check for G2/M arrest consistent with antimitotic activity .

Q. Why do NMR and X-ray data sometimes disagree on sulfonamide conformation?

- Methodological Answer : NMR captures solution-state dynamics (e.g., NH rotation), while X-ray shows solid-state conformation. Use variable-temperature NMR to probe energy barriers. Forced crystallization (slow evaporation vs. rapid cooling) may stabilize specific conformers .

Methodological Tables

Table 1 : Key Spectral Benchmarks for this compound

| Technique | Expected Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.45 (d, J=5 Hz, H2), 8.20 (s, H5), 7.80 (m, benzene protons) | |

| ESI-MS | [M+H]⁺ = 377.94 m/z | |

| PXRD | Peaks at 2θ = 12.3°, 18.7°, 25.1° |

Table 2 : Comparison of Biological Activity in Analogous Compounds

| Compound | IC₅₀ (μM, MCF-7) | Target | Reference |

|---|---|---|---|

| ABT-751 (analog) | 0.32 | Tubulin | |

| Thiophene-sulfonamide | 1.45 | CA IX |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.